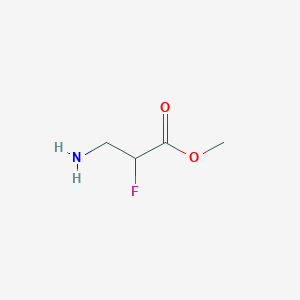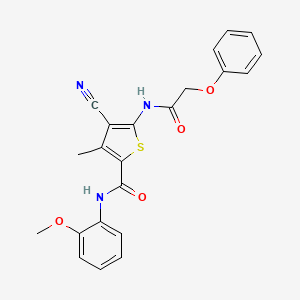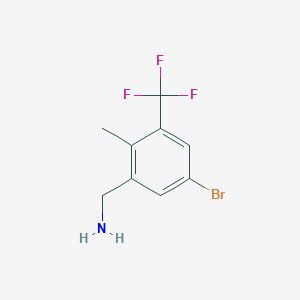
N-(cyclopropylmethyl)-N-ethylaminosulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-N-ethylaminosulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a cyclopropylmethyl group and an ethyl group attached to the nitrogen atom, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-N-ethylaminosulfonamide typically involves the reaction of cyclopropylmethylamine with ethylamine in the presence of a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopropylmethylamine Reaction: Cyclopropylmethylamine is reacted with ethylamine in the presence of a base such as triethylamine.
Sulfonylation: The resulting amine mixture is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, under anhydrous conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-N-ethylaminosulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(cyclopropylmethyl)-N-ethylaminosulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-N-ethylaminosulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(cyclopropylmethyl)-N-methylaminosulfonamide
- N-(cyclopropylmethyl)-N-propylaminosulfonamide
- N-(cyclopropylmethyl)-N-isopropylaminosulfonamide
Uniqueness
N-(cyclopropylmethyl)-N-ethylaminosulfonamide is unique due to the presence of both cyclopropylmethyl and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
[ethyl(sulfamoyl)amino]methylcyclopropane |
InChI |
InChI=1S/C6H14N2O2S/c1-2-8(11(7,9)10)5-6-3-4-6/h6H,2-5H2,1H3,(H2,7,9,10) |
InChI Key |
PKBFLXLMJOIPBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CC1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


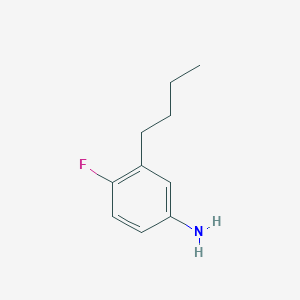
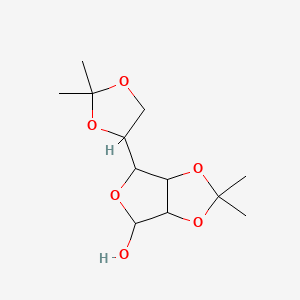

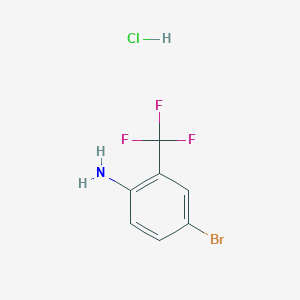


![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)
![Sodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12076099.png)
